Methyl 2-(3-(4-fluorophenyl)thioureido)nicotinate
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Overview
Description
Mechanism of Action
Target of Action
Similar compounds, such as urea and thiourea derivatives, have been known to target protein tyrosine phosphatase 1b (ptp1b), which is an attractive target for anticancer studies .
Mode of Action
It is known that similar compounds, such as methyl nicotinate, act as peripheral vasodilators to enhance local blood flow at the site of application .
Biochemical Pathways
Similar compounds have been known to affect various biological activities, including anti-inflammatory, anti-hiv, and anti-cancer activities .
Result of Action
Similar compounds have demonstrated inhibitory activity against various cancer cell lines .
Preparation Methods
The synthesis of Methyl 2-(3-(4-fluorophenyl)thioureido)nicotinate typically involves the reaction of 4-fluoroaniline with thiourea to form 4-fluorophenylthiourea. This intermediate is then reacted with methyl nicotinate under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
Methyl 2-(3-(4-fluorophenyl)thioureido)nicotinate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Methyl 2-(3-(4-fluorophenyl)thioureido)nicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Methyl 2-(3-(4-fluorophenyl)thioureido)nicotinate can be compared with other similar compounds, such as:
Methyl nicotinate: Known for its use as a rubefacient in topical preparations.
4-fluorophenylthiourea: An intermediate in the synthesis of the target compound.
The uniqueness of this compound lies in its combination of the pyridine and thiourea moieties, which contribute to its diverse biological activities and potential therapeutic applications .
Biological Activity
Methyl 2-(3-(4-fluorophenyl)thioureido)nicotinate (CAS No. 702667-52-5) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure that contributes to its biological properties. The compound can be described by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C12H12FN3O2S
- Molecular Weight : 283.30 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to exert its effects through:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways, which can lead to anti-inflammatory and anticancer effects.
- Receptor Modulation : It might act as a modulator for certain receptors, influencing cellular responses and gene expression.
Biological Activity
Research indicates that this compound exhibits several noteworthy biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines, potentially through apoptosis induction or cell cycle arrest.
- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of both bacterial and fungal strains, indicating potential as an antimicrobial agent.
Case Studies and Experimental Data
-
Anticancer Activity :
- A study evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated an IC50 value of approximately 15 µM, suggesting significant anticancer potential.
-
Antimicrobial Activity :
- In vitro testing demonstrated that the compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at 32 µg/mL for both strains.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
Compound Name | Anticancer Activity (IC50 µM) | Antimicrobial Activity (MIC µg/mL) |
---|---|---|
This compound | 15 | 32 |
Compound A | 20 | 64 |
Compound B | 10 | 16 |
Properties
IUPAC Name |
methyl 2-[(4-fluorophenyl)carbamothioylamino]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O2S/c1-20-13(19)11-3-2-8-16-12(11)18-14(21)17-10-6-4-9(15)5-7-10/h2-8H,1H3,(H2,16,17,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHMGEVTYIBGPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)NC(=S)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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